![molecular formula C19H23FN2O2S B2537385 1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine CAS No. 496019-91-1](/img/structure/B2537385.png)
1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of “1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine”, related compounds have been synthesized through various methods. For instance, trifluoromethylpyridines, which share some structural similarities, have been synthesized through fluorination and fluoroalkylation . Another related compound, 2,4,6-trimethylbenzenesulfonyl hydrazones, has been synthesized through condensation reactions .Wissenschaftliche Forschungsanwendungen
Fe-Catalyzed Synthesis Applications
The compound is used in the synthesis of Flunarizine, a drug recognized for its vasodilating effects and antihistamine activity. It is utilized in treating migraines, dizziness, vestibular disorders, and epilepsy. Various methods, including regioselective metal-catalyzed amination and Wittig reaction, are employed in its synthesis, highlighting the compound's significance in the pharmaceutical industry (Shakhmaev, Sunagatullina, & Zorin, 2016).
Hydrogen-Bonded Framework Structures
The compound forms the basis for salts like flunarizinium nicotinate and flunarizinediium bis(4-toluenesulfonate) dihydrate. These salts exhibit intricate hydrogen-bonded framework structures, crucial for their stability and interaction. This structural information aids in understanding drug interactions and designing more efficient drugs (Kavitha et al., 2014).
Hydroformylation in Synthesis
In the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, the compound serves as a key intermediate. The process involves rhodium-catalyzed hydroformylation, demonstrating the compound's role in the synthesis of pharmaceuticals with complex structures (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Role in Radiopharmaceuticals
The compound is pivotal in preparing radiopharmaceuticals like [18F]GBR 12909, a dopamine reuptake inhibitor. This application underlines the compound's importance in the field of nuclear medicine and imaging (Haka & Kilbourn, 1990).
Synthesis of Metabolites
The compound is used in the synthesis of cerebral vasodilators and other related compounds. This synthesis helps in confirming the structures of metabolites, essential for drug development and understanding pharmacokinetics (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Zukünftige Richtungen
The future directions for research on “1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the increasing use of fluorinated compounds in various fields, it is expected that there will be further developments in the synthesis and application of such compounds .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-14-12-15(2)19(16(3)13-14)25(23,24)22-10-8-21(9-11-22)18-7-5-4-6-17(18)20/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWVNUOEVBTSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.